N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by a hydroxypropyl backbone substituted with a thiophen-3-ylmethyl group and a 4-isopropoxybenzamide moiety. The compound’s structural complexity arises from its hybrid aromatic (thiophene and benzamide) and aliphatic (hydroxypropyl) components.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13(2)22-16-6-4-15(5-7-16)17(20)19-12-18(3,21)10-14-8-9-23-11-14/h4-9,11,13,21H,10,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUWWOUIJQQUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of thiophene with an appropriate aldehyde or ketone, followed by further functionalization to introduce the hydroxypropyl and benzamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide group can produce amines .
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A critical structural analogue is N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which shares the hydroxyalkyl-benzamide core but lacks the thiophene and isopropoxy groups. Key differences include:
- Thiophene vs. Thiophene’s sulfur atom may also influence redox properties or metal coordination .
- Isopropoxy vs.
Table 1: Structural Comparison
Table 2: Functional Group Impact on Properties
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide, a compound featuring a thiophene moiety and a complex aromatic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound’s molecular formula is , with a molecular weight of 415.5 g/mol. The presence of hydroxyl, thiophenyl, and propan-2-yloxy functional groups contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the thiophene ring may participate in π-stacking interactions with aromatic residues in target proteins. These interactions can modulate enzyme activity and receptor signaling pathways.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Apoptosis induction |
| Study B | HeLa | 20.5 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated macrophages.
| Study | Model | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Study C | RAW 264.7 cells | 65% | 25 |
| Study D | In vivo model | 70% | 50 |
3. Antimicrobial Activity
Preliminary screening has suggested that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential use as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
Several case studies have explored the efficacy of this compound in specific biological contexts:
- Case Study on Cancer Cell Lines : A study investigated the effects of the compound on MCF-7 breast cancer cells, revealing that treatment led to increased apoptosis markers and decreased viability.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in significant reduction of edema and inflammatory cytokines, supporting its potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
